molecular formula C5H6BrF3O B3091206 1,1,1-Trifluoro-5-bromo-2-pentanone CAS No. 121749-67-5

1,1,1-Trifluoro-5-bromo-2-pentanone

Cat. No. B3091206
CAS RN: 121749-67-5
M. Wt: 219 g/mol
InChI Key: OHZNFMNKCSNUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-5-bromo-2-pentanone is a chemical compound with the molecular formula C5H6BrF3O . It has a molecular weight of 219.00000 .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-5-bromo-2-pentanone consists of a five-carbon chain (pentanone) with a bromine atom attached to the fifth carbon and three fluorine atoms attached to the first carbon . The exact mass is 217.95500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-5-bromo-2-pentanone are not fully detailed in the available resources. The compound has a molecular weight of 219.00000 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Nuclear Magnetic Resonance and Hydrogen Bonding Studies

1,1,1-Trifluoro-5-bromo-2-pentanone and its derivatives have been studied using nuclear magnetic resonance (NMR), particularly focusing on hydrogen bonding. These studies reveal insights into the strong intramolecular and relatively weak intermolecular bonding characteristics of these compounds (Kiehlmann, Menon, & Mcgillivray, 1973).

Chemical Synthesis and Reactions

This compound plays a role in the synthesis and reactions of various chemical structures. For example, it is used in the generation and [4+3]-Cycloaddition of Oxallyl intermediates, showcasing its utility in complex chemical synthesis processes (Föhlisch, Gehrlach, & Geywitz, 1987).

Crystal Structure Analysis

The crystal structure of compounds related to 1,1,1-Trifluoro-5-bromo-2-pentanone has been analyzed, providing insights into their molecular arrangements and bonding. Such studies are crucial in understanding the physical and chemical properties of these compounds (Gushchin et al., 1998).

Studies on Rotational Isomerism

Research on the rotational isomerism in fluoroacetones, including derivatives of 1,1,1-Trifluoro-5-bromo-2-pentanone, contributes to our understanding of molecular dynamics and structure-property relationships (Shapiro, Lin, & Johnston, 1973).

Free Radical Chemistry

The compound and its variants are used in studying the addition of free radicals to unsaturated systems, enhancing our knowledge in the field of radical chemistry and its applications (Gregory, Haszeldine, & Tipping, 1971).

properties

IUPAC Name

5-bromo-1,1,1-trifluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O/c6-3-1-2-4(10)5(7,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZNFMNKCSNUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294814
Record name 5-Bromo-1,1,1-trifluoro-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-5-bromo-2-pentanone

CAS RN

121749-67-5
Record name 5-Bromo-1,1,1-trifluoro-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121749-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,1,1-trifluoro-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL three neck round bottom flask, fitted with dropping funnel, magnetic stirrer, ice-salt bath, and argon inlet is charged with 125 mL of dry dimethylformamide, 29 g(35.7 mM) of trifluoro-5-hydroxy-2-pentanone. This mixture was cooled to -5° C. and 11.5 g(71.6 mM) of bromine was added dropwise over a two hour period. After stirring overnight at ambient temperature the reaction mixture was distilled through a 30 cm vigreaux column at 2.0 mm of pressure. Two fractions were collected; the first fraction from 27°-35° C. and the second fraction at 35°-70° C. The second fraction was partitioned between water and ethyl ether, the organic layer was washed with water (3×100 mL, dried (anhydrous MgSO4), and evaporated under reduced pressure at ambient temperature to give 40 g of a colorless oil mixture of dimethyl formamide, ether, and the desired product which was used in the next reaction without further purification.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
colorless oil
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-5-bromo-2-pentanone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-5-bromo-2-pentanone
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-5-bromo-2-pentanone
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-5-bromo-2-pentanone
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-5-bromo-2-pentanone
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-5-bromo-2-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.